Annatto

Description

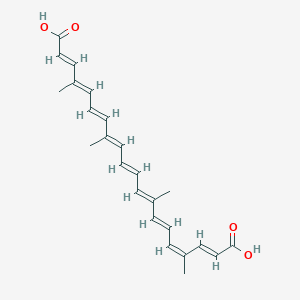

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKOASAVGLETCT-LRRSNBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274023 | |

| Record name | cis-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.75X10-11 mm Hg at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-red solutions or powder /Extract/ | |

CAS No. |

626-76-6, 1393-63-1 | |

| Record name | cis-Norbixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Norbixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annatto | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Natural Orange 4 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annatto | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-NORBIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH1WZE9GBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Annatto (Bixa orellana L.): A Comprehensive Technical Guide to its Chemical Composition and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annatto, a natural colorant derived from the seeds of the Bixa orellana L. tree, has a long history of use in the food, cosmetic, and pharmaceutical industries. Its vibrant yellow-to-red hue is primarily attributed to a unique group of apocarotenoids, principally bixin and its saponified derivative, norbixin. This technical guide provides an in-depth exploration of the chemical composition of annatto, detailing its major and minor constituents. It further presents a comprehensive overview of the modern analytical techniques employed for the extraction, quantification, and structural elucidation of these compounds, including detailed experimental protocols for spectrophotometry, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study and application of this important natural product.

Chemical Composition of Annatto

The characteristic color of annatto originates from a complex mixture of carotenoids, with the primary pigments being bixin and norbixin. The composition can vary depending on the cultivar, geographical origin, and the extraction method employed.

Major Carotenoids: Bixin and Norbixin

Bixin and norbixin are the principal coloring components of annatto. Bixin, the methyl ester of norbixin, is a fat-soluble pigment, while norbixin, a dicarboxylic acid, is water-soluble.[1] The seeds of the Bixa orellana plant contain approximately 4.5–5.5% pigment, of which 70–80% is bixin.[1]

The predominant isomer found in nature is 9'-cis-bixin.[2] However, exposure to heat and light can lead to isomerization, resulting in the formation of the more stable trans-bixin (also known as isobixin) and other isomers.[2]

Minor Chemical Constituents

Beyond the primary pigments, annatto contains a variety of other chemical compounds in smaller quantities. These include other carotenoids, terpenoids, tocotrienols, and volatile compounds that may contribute to the overall aroma and potential biological activities of annatto extracts. Some of the identified minor carotenoids include methyl (9Z)-apo-6'-lycopenoate and geranylgeranyl esters of diapocarotenoids. Other compounds present are ishwarane, geranylgeraniol, and various sesquiterpenes which contribute to the essential oil fraction of the seeds.[3]

Table 1: Summary of Major and Minor Chemical Constituents in Annatto Seeds

| Class | Compound | Typical Concentration/Presence | Reference(s) |

| Major Carotenoids | 9'-cis-Bixin | 70-80% of total pigments | [1] |

| trans-Bixin (Isobixin) | Variable, increases with processing | [2] | |

| 9'-cis-Norbixin | Present, especially in aqueous extracts | [2] | |

| trans-Norbixin (Isonorbixin) | Present, especially in processed extracts | [2] | |

| Minor Apocarotenoids | Methyl (9Z)-apo-6'-lycopenoate | Trace amounts | |

| Geranylgeranyl esters of diapocarotenoids | Trace amounts | ||

| Terpenoids | Ishwarane | Major component of essential oil | [3] |

| Geranylgeraniol | Significant component of essential oil | [3] | |

| Bicyclogermacrene | Component of essential oil | [3] | |

| Germacrene D | Component of essential oil | [3] | |

| δ-Selinene | Component of essential oil | [3] | |

| Tocotrienols | δ-tocotrienol | Present in seed oil | [4] |

| γ-tocotrienol | Present in seed oil | [1] |

Biosynthesis of Bixin

The biosynthesis of bixin in Bixa orellana begins with the central carotenoid pathway, starting from lycopene. The key enzymatic steps involve the cleavage of lycopene and subsequent modifications to form bixin.

Analytical Methodologies

A range of analytical techniques are utilized for the qualitative and quantitative analysis of annatto components. The choice of method often depends on the specific research question, the matrix in which the annatto is present, and the desired level of sensitivity and specificity.

Extraction Protocols

The initial step in the analysis of annatto is the efficient extraction of the carotenoids from the seed matrix. The choice of solvent is critical and depends on the target analyte (bixin or norbixin).

Protocol 3.1.1: Solvent Extraction of Bixin (Oil-Soluble)

-

Sample Preparation: Grind annatto seeds to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Extraction:

-

Soxhlet Extraction: Place the powdered seeds in a Soxhlet apparatus and extract with a suitable organic solvent such as acetone, ethanol, or a mixture of hexane and ethyl acetate for 4-6 hours.[5]

-

Maceration: Suspend the powdered seeds in a solvent (e.g., chloroform or acetone) and stir for a prolonged period (e.g., 12-24 hours) at room temperature, protected from light.

-

-

Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Purification (Optional): The crude extract can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-methanol) to obtain crystalline bixin.

Protocol 3.1.2: Alkaline Extraction of Norbixin (Water-Soluble)

-

Sample Preparation: Use whole or coarsely ground annatto seeds.

-

Extraction: Suspend the seeds in an aqueous alkaline solution (e.g., 0.1 M potassium hydroxide or sodium hydroxide).

-

Saponification: Gently heat the suspension (e.g., 40-60°C) with stirring to facilitate the hydrolysis of bixin to norbixin.

-

Filtration: Filter the mixture to remove the seed material.

-

Acidification: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to precipitate norbixin.

-

Isolation: Collect the precipitated norbixin by filtration, wash with water to remove excess acid and salts, and dry under vacuum.

Spectrophotometric Analysis

UV-Visible spectrophotometry is a simple and rapid method for the quantification of total carotenoids in annatto extracts. The analysis is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte.

Protocol 3.2.1: Quantification of Bixin and Norbixin

-

Standard Preparation: Prepare a series of standard solutions of purified bixin or norbixin of known concentrations in a suitable solvent (e.g., chloroform for bixin, 0.1 M KOH for norbixin).

-

Sample Preparation: Dissolve a precisely weighed amount of the annatto extract in the appropriate solvent and dilute to a known volume to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).

-

Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax).

-

Bixin in chloroform: λmax ≈ 470 nm

-

Norbixin in 0.1 M KOH: λmax ≈ 453 nm

-

-

Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of bixin or norbixin in the sample extract from the calibration curve.

Table 2: Spectrophotometric Data for Bixin and Norbixin

| Analyte | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference(s) |

| Bixin | Chloroform | 470 | ~139,000 L mol⁻¹ cm⁻¹ | |

| Norbixin | 0.1 M KOH | 453 | ~136,000 L mol⁻¹ cm⁻¹ |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual carotenoids in annatto extracts. Reversed-phase HPLC with a C18 or C30 column is commonly employed.

Protocol 3.3.1: HPLC Analysis of Bixin and Norbixin Isomers

-

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents such as acetonitrile, methanol, and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Example Isocratic Method: Acetonitrile:Methanol:Water (70:20:10, v/v/v) with 0.1% formic acid.

-

Example Gradient Method: A gradient from a higher polarity mobile phase (e.g., methanol/water) to a lower polarity mobile phase (e.g., acetonitrile/methanol).

-

-

Sample Preparation:

-

Dissolve the annatto extract in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

For food matrices, a more extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to remove interfering substances. For dairy products, extraction with acetone followed by SPE cleanup is a common approach.[6]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 30-40°C

-

Detection: PDA detector scanning from 200-600 nm, with quantification at the λmax of the analytes (around 450-460 nm).

-

-

Quantification: Use external or internal standards of purified bixin and norbixin isomers for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal tool for the identification and quantification of annatto carotenoids, especially at trace levels.

Protocol 3.4.1: LC-MS/MS Analysis of Bixin and Norbixin

-

Instrumentation:

-

UHPLC or HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF).

-

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI is often used in negative ion mode for norbixin and positive ion mode for bixin.

-

-

LC Conditions: Similar to the HPLC protocol described above, but often with the use of volatile mobile phase additives like formic acid or ammonium formate.

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI (positive and negative) or APCI.

-

Scan Mode: Full scan for identification of unknown compounds and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions (example):

-

Bixin (positive mode): Precursor ion [M+H]⁺ → Product ions

-

Norbixin (negative mode): Precursor ion [M-H]⁻ → Product ions

-

-

Optimize parameters such as capillary voltage, cone voltage, and collision energy for each analyte.

-

-

Sample Preparation: Similar to HPLC, with careful consideration to remove non-volatile salts or buffers that can interfere with the MS ionization process. For edible oils, a liquid-liquid extraction with a polar solvent like acetonitrile or methanol can be used to extract the annatto pigments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isolated annatto components. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including stereochemistry.

Protocol 3.5.1: Structural Elucidation of Bixin

-

Sample Preparation: Dissolve a sufficient amount of the purified bixin (typically 5-10 mg) in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Key signals for bixin include those in the olefinic region (δ 6.0-8.0 ppm) corresponding to the polyene chain protons, methyl group singlets (δ ~2.0 ppm), and the methoxy group singlet (δ ~3.8 ppm).

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum, often with proton decoupling.

-

Signals will correspond to the different carbon environments in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups, and the sp² carbons of the polyene chain.

-

-

2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different parts of the molecule.

-

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to confirm the structure of bixin and determine its isomeric form.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9'-cis-Bixin in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |

| Methyl Protons | ~1.9 - 2.1 | ~12 - 21 | [7] |

| Methoxy Protons | ~3.75 | ~51 | [7] |

| Olefinic Protons | ~6.0 - 7.8 | ~125 - 145 | [7] |

| Carboxyl Carbon | - | ~167 | [7] |

| Ester Carbonyl Carbon | - | ~168 | [7] |

Visualization of Experimental Workflow and Structures

References

- 1. Thin Layer Chromatographic Analysis of Annatto Extracts Obtained Using Supercritical Fluid [article.sapub.org]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. 117.239.78.102:8080 [117.239.78.102:8080]

- 5. Ethanol-Based Extraction of Annatto (Bixa Orellana L.) and Characterization of the Bixin and Norbixin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Annatto (Bixa orellana L.) Seeds Powder on Physicochemical Properties, Antioxidant and Antimicrobial Activities of Pork Patties during Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ethnobotanical Uses of Bixa orellana in Traditional Medicine: A Technical Guide for Researchers

Abstract

Bixa orellana L., commonly known as Annatto or Achiote, is a tropical shrub belonging to the Bixaceae family, with a rich history of use in traditional medicine across the Americas, Asia, and Africa.[1][2] Traditionally, various parts of the plant, including the seeds, leaves, roots, and bark, have been utilized to treat a wide array of ailments, ranging from skin conditions and gastrointestinal disorders to inflammatory diseases and fevers.[1][3] The plant's therapeutic potential is attributed to a diverse profile of bioactive compounds, most notably the carotenoids bixin and norbixin, which are responsible for its characteristic reddish-orange hue.[1] Other significant phytochemicals include flavonoids, terpenoids, tocotrienols, and essential oils.[1][4][5] Scientific investigations have begun to validate many of its ethnobotanical uses, demonstrating potent antioxidant, antimicrobial, anti-inflammatory, antidiarrheal, and hepatoprotective properties.[6][7] This technical guide provides a comprehensive overview of the ethnobotanical applications of Bixa orellana, its phytochemical composition, and its scientifically validated pharmacological activities. It includes a summary of quantitative data, detailed experimental protocols for key bioassays, and visualizations of relevant biochemical pathways to support further research and drug development initiatives.

Ethnobotanical and Traditional Medicinal Uses

Indigenous communities have extensively used Bixa orellana for therapeutic purposes.[3] The leaves, seeds, and roots are the most commonly used parts, prepared as decoctions, infusions, pastes, or powders.[5][8] Its applications are diverse, reflecting a broad spectrum of perceived medicinal properties. For instance, leaf decoctions are commonly used to treat skin diseases, burns, and fevers, while seed-based preparations are used for heartburn, stomach aches, and as an expectorant.[5][9]

Table 1: Summary of Traditional Ethnobotanical Uses of Bixa orellana

| Medical Condition/Use | Plant Part Used | Traditional Preparation Method | Geographic Region/Community |

| Inflammation, Bruises, Wounds | Seeds, Leaves | Paste application, Infusion | Americas, India[5][8] |

| Gastrointestinal Disorders (Heartburn, Ulcers, Diarrhea) | Seeds, Leaves | Decoction, Infusion | Americas[3][5] |

| Fever | Leaves, Root Bark | Decoction, Infusion | Cambodia, Americas[5][9] |

| Skin Conditions (Burns, Infections, Rashes) | Leaves, Seeds | Paste, Decoction, Oil | Philippines, Americas[5][9] |

| Respiratory Ailments (Bronchitis, Sore Throat) | Leaves, Seeds | Infusion, Gargle | Americas, Brazil[4][8][10] |

| Diabetes | Leaves | Decoction, Infusion | Traditional Medicine Systems[1] |

| Jaundice, Liver ailments | Leaves, Roots | Decoction | Traditional Medicine Systems[11] |

| Gonorrhea | Plant Parts | Folkloric Medicine | Indigenous Communities[3][7] |

| Headache, Pain Relief | Leaves | Infusion | Traditional Medicine Systems[6] |

Phytochemical Composition

The medicinal properties of B. orellana are linked to its complex phytochemical profile. The seeds are particularly rich in carotenoids, while the leaves contain a higher concentration of flavonoids and tannins.[1][12]

-

Carotenoids : The most significant compounds are bixin and norbixin, which make up over 80% of the pigment in the seed coat.[3] Bixin is an oil-soluble apocarotenoid, while its saponified form, norbixin, is water-soluble. These compounds are potent antioxidants.[1] The bixin content in the seed aril can range from 1% to 6%.[8]

-

Flavonoids : Quercetin, kaempferol, luteolin, and apigenin have been identified, primarily in the leaves and flowers.[1][5] These compounds are known for their antioxidant and anti-inflammatory effects.[1]

-

Terpenoids : The plant contains various terpenes and terpenoids, including ishwarane and bixaghene.[3][6] Farnesylacetone and geranylgeraniol have also been identified in the seeds.[3]

-

Tocotrienols : A form of Vitamin E, tocotrienols are found in the seeds and contribute to the plant's antioxidant activity.[5]

-

Other Compounds : The plant also contains sterols, saponins, tannins, and essential oils which contribute to its antimicrobial and other therapeutic effects.[3][9]

Pharmacological Activities and Scientific Validation

Numerous in vitro and in vivo studies have substantiated the traditional medicinal claims, highlighting the plant's potential as a source for novel therapeutic agents.

Antimicrobial and Antifungal Activity

Extracts from B. orellana have demonstrated significant activity against a range of pathogenic microbes. The leaves, in particular, show prominent antibacterial effects.[3]

Experimental Protocol: Disc Diffusion Assay for Antibacterial Activity A common method to evaluate antibacterial activity is the disc diffusion assay.[3][9]

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: A sterile cotton swab is dipped into the bacterial suspension and swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the B. orellana extract (e.g., 500 µ g/disc ).[13] The discs are then placed on the inoculated agar surface.

-

Controls: A disc with a standard antibiotic (e.g., Ciprofloxacin 30 µ g/disc ) serves as a positive control, and a disc with the solvent (e.g., DMSO) serves as a negative control.[13]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters.

Table 2: Quantitative Data on Antimicrobial Activity of Bixa orellana Extracts

| Extract Type | Microorganism | Assay | Result |

| Ethanolic Leaf Extract | Staphylococcus aureus | MIC | 62.5 µg/mL[3] |

| Methanolic Leaf Extract | Staphylococcus aureus | MIC | 15.62 µg/mL[9] |

| Methanolic Leaf Extract | Salmonella typhi | MIC | 31.25 µg/mL[9] |

| Methanolic Leaf Extract | Pseudomonas aeruginosa | MIC | 31.25 µg/mL[9] |

| Ethanolic Leaf Extract | Bacillus subtilis | Disc Diffusion | 15-17 mm zone of inhibition (at 5 mg/mL)[14] |

| Aqueous Extract | Staphylococcus aureus | MIC | >75 mg/mL <150 mg/mL[15] |

| Aqueous Extract | Escherichia coli | MIC | >75 mg/mL <150 mg/mL[15] |

Antioxidant Activity

The high concentration of carotenoids and phenolic compounds in B. orellana imparts strong antioxidant properties, which are central to its protective effects against oxidative stress-related diseases.[1]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[16][17]

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a given wavelength (e.g., 517 nm).

-

Reaction Mixture: Varying concentrations of the B. orellana extract are added to the DPPH solution.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without extract). The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined.

Table 3: Quantitative Data on Antioxidant Activity of Bixa orellana Extracts

| Extract Type | Assay | Result (IC50 / SC50 Value) | Standard Control (IC50 / SC50) |

| Seed Extract | DPPH Scavenging | ~47 µg/mL[13] | Ascorbic Acid (~16 µg/mL)[13] |

| Seed Extract | Hydroxyl Radical Scavenging | 157 mg/L[13] | Ascorbic Acid (81 mg/L)[13] |

| Methanolic Leaf Extract (MBOL) | DPPH Scavenging | ~30 µg/mL[18] | Ascorbic Acid (5.6 µg/mL)[18] |

| n-Hexane Leaf Extract (NBOL) | DPPH Scavenging | ~62 µg/mL[18] | Ascorbic Acid (5.6 µg/mL)[18] |

Anti-inflammatory Activity

Traditional use of B. orellana for inflammatory conditions is supported by modern pharmacological studies, which show that its extracts can reduce inflammation in animal models.[1][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This is a classic in vivo model for evaluating acute anti-inflammatory activity.[2][6]

-

Animal Grouping: Animals (e.g., Wistar or Sprague-Dawley rats) are divided into control, standard, and test groups.

-

Drug Administration: The test groups receive various doses of the B. orellana extract orally. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac), and the control group receives the vehicle (e.g., saline).

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4 hours) after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema in the drug-treated groups is calculated relative to the control group.

Table 4: Quantitative Data on Anti-inflammatory Activity of Bixa orellana Extracts

| Extract Type | Animal Model | Dose | Result | Standard Control |

| Aqueous Leaf Extract | Carrageenan-induced paw edema (Rat) | 500 ppm | Inhibition comparable to standard[6] | Indomethacin[6] |

| Ethyl Acetate Extract | Carrageenan-induced paw edema (Rat) | 50 mg/kg | 40% reduction in paw edema[6] | Diclofenac[6] |

Antidiarrheal Activity

The use of B. orellana for dysentery and diarrhea is validated by studies showing its ability to reduce intestinal motility and fluid secretion.[3][6] A methanolic extract at a dose of 500 mg/kg showed maximal antidiarrheal activity (85% inhibition).[3] In another study, an extract at 200 mg/kg significantly reduced castor oil-induced intestinal transit by 24.46%.[6]

Mechanism of Action and Signaling Pathways

The therapeutic effects of B. orellana, particularly its anti-inflammatory properties, are mediated through the modulation of key cellular signaling pathways. Bixin, the primary carotenoid, has been shown to inhibit pro-inflammatory cascades.[10][19]

Research suggests bixin ameliorates inflammation by inhibiting multiple signaling pathways, including:

-

Toll-Like Receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB) Pathway : Bixin can suppress the activation of the TLR4 receptor by stimuli like lipopolysaccharides (LPS), which in turn prevents the phosphorylation of IκB and the subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[10][19]

-

Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) Pathway : This pathway is involved in cell survival and proliferation, and its dysregulation can contribute to inflammation. Bixin has been shown to modulate PI3K/Akt signaling.[10][19]

-

TXNIP/NLRP3 Inflammasome Pathway : Bixin can inhibit the thioredoxin-interacting protein (TXNIP)/NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response that, when overactivated, leads to excessive inflammation.[10][19]

// Pathway connections LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [style=dashed, arrowhead=none, label="releases"]; NFkB -> Genes [label="translocates to nucleus\n& activates transcription"];

// Bixin inhibition points Bixin -> TLR4 [color="#EA4335", label="Inhibits", fontcolor="#EA4335", arrowhead=T, style=bold]; Bixin -> NLRP3 [color="#EA4335", label="Inhibits", fontcolor="#EA4335", arrowhead=T, style=bold];

// Inflammasome output NLRP3 -> Genes [label="activates Caspase-1,\nleading to IL-1β release", style=dotted]; } ends_dot Caption: Anti-inflammatory mechanism of Bixin via inhibition of TLR4/NF-κB and NLRP3 pathways.

Toxicity and Safety

Bixa orellana extracts are generally considered safe.[6] Toxicity studies have demonstrated a low potential for adverse effects, and the plant's long history of use as a food colorant further supports its safety profile.[6][8] A 13-week oral toxicity study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) for norbixin at a dietary level of 0.1%, equivalent to 69 mg/kg body weight/day for males and 76 mg/kg for females.[20] A human study involving the daily administration of 750 mg of leaf powder for 6 months showed no significant adverse effects.[7] Furthermore, acute toxicity studies in mice did not reveal any genotoxic potential even at higher doses.[11]

Conclusion and Future Directions

The ethnobotanical record of Bixa orellana serves as a valuable guide to its therapeutic potential. A substantial body of scientific evidence now corroborates its traditional uses, particularly for its antimicrobial, antioxidant, and anti-inflammatory properties. The primary active compounds, bixin and norbixin, along with a synergistic blend of flavonoids and terpenoids, are responsible for these effects. For drug development professionals, B. orellana represents a promising source of bioactive leads. Future research should focus on isolating and characterizing novel compounds, conducting more extensive clinical trials to establish efficacy and standardized dosing in humans, and further elucidating the molecular mechanisms underlying its diverse pharmacological activities. The development of standardized extraction techniques to ensure consistent potency and purity will be crucial for its transition from a traditional remedy to a modern phytotherapeutic agent.[21]

References

- 1. interscience.org.uk [interscience.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. Review on phytochemical composition and pharmacological activities of Bixa orellana L. - J Pharm Biol Sci [jpbs.in]

- 4. researchgate.net [researchgate.net]

- 5. prehealing.com [prehealing.com]

- 6. A review of Bixa orellana L. (Annatto) leaves as medicinal resource: Use in the population as complementary medicine, phytotherapeutic action and quality parameters [nrfhh.com]

- 7. Safety and efficacy of Bixa orellana (achiote, annatto) leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Traditional Uses, Chemical Constituents, and Biological Activities of Bixa orellana L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Therapeutic potential of bixin on inflammation: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phytojournal.com [phytojournal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Aqueous extract from urucum (Bixa orellana L.): antimicrobial, antioxidant, and healing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. japsonline.com [japsonline.com]

- 18. Exploring antioxidative, cytotoxic and neuropharmacological insights into Bixa orellana leaves: Experimental and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A thirteen-week oral toxicity study of annatto extract (norbixin), a natural food color extracted from the seed coat of annatto (Bixa orellana L.), in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Biosynthesis of Bixin and Norbixin in Annatto (Bixa orellana)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bixin and its saponified derivative, norbixin, are commercially significant apocarotenoid pigments derived from the seeds of Bixa orellana L., commonly known as annatto. These natural colorants are extensively used in the food, cosmetic, and pharmaceutical industries. Understanding the biosynthetic pathway of these compounds is crucial for metabolic engineering efforts aimed at enhancing yield and for exploring their potential pharmacological applications. This technical guide provides an in-depth overview of the core biosynthetic pathway, key enzymes and genes, quantitative data on pigment accumulation and gene expression, and detailed experimental protocols for analysis.

The Core Biosynthetic Pathway

The biosynthesis of bixin is a specialized branch of the carotenoid pathway, commencing with the C40 carotenoid, lycopene. The pathway involves a three-step enzymatic conversion localized in the plastids of the seed aril.[1] The process is initiated by the oxidative cleavage of lycopene, followed by an oxidation step and a final methylation to yield bixin. Norbixin, the free acid form, is the penultimate product and is also found accumulated in the seeds.[1][2]

The proposed pathway involves the sequential action of three key enzymes: a lycopene cleavage dioxygenase, an aldehyde dehydrogenase, and a methyltransferase.[1][2][3] This entire pathway has been successfully reconstituted in lycopene-producing Escherichia coli, confirming the function of the identified genes.[1][3]

Key Enzymes and Genes in Bixin Biosynthesis

The conversion of lycopene to bixin is governed by three specific enzymes encoded by genes that are highly expressed in the seed aril, the site of bixin synthesis.[4]

-

Lycopene Cleavage Dioxygenase (BoLCD / BoCCD): This is the first and rate-limiting enzyme in the pathway. It performs a symmetric cleavage of the 5,6 and 5',6' double bonds of the lycopene molecule to produce one molecule of bixin aldehyde.[1][2] Several members of the Carotenoid Cleavage Dioxygenase (CCD) family have been identified in B. orellana, with specific isoforms like BoCCD1-1 and BoCCD4-3 showing expression patterns that correlate strongly with bixin accumulation.[4][5] These enzymes are non-heme, iron (Fe²⁺)-dependent proteins.[2]

-

Bixin Aldehyde Dehydrogenase (BoALDH): This enzyme catalyzes the second step, the oxidation of the terminal aldehyde groups of bixin aldehyde to carboxylic acid groups, resulting in the formation of norbixin.[1][2][3]

-

Norbixin Carboxyl-methyltransferase (BoNMT): In the final step, this enzyme, also referred to as BoMET, catalyzes the methylation of one of the carboxyl groups of norbixin, using S-adenosyl methionine (SAM) as a methyl donor, to produce the final product, bixin.[1][2][3] Members of the SABATH family of methyltransferases have been identified and correlated with bixin production.[6][7]

Quantitative Data: Pigment Accumulation and Gene Expression

The synthesis of bixin is developmentally regulated, with pigment content and gene expression levels peaking in immature seeds and declining upon maturation.[4][6] Studies comparing high-bixin (N4P) and low-bixin (P13W) producing accessions of B. orellana provide quantitative insights into this regulation.

Table 1: Bixin Content During Seed Development in Different B. orellana Accessions Data is illustrative, based on trends described in cited literature. Actual values may vary.

| Seed Stage | Description | Bixin Content in N4P (High Producer) (mg/g DW) | Bixin Content in P13W (Low Producer) (mg/g DW) |

| S1 | Very Young | Low | Very Low |

| S2 | Immature | Increasing | Low |

| S3 | Mid-Development | High | Moderate |

| S4 | Pre-Mature | Peak Accumulation | Moderate-High |

| S5 | Mature | Decreased (~40% from peak)[4] | Low |

Table 2: Relative Expression of Biosynthetic Genes During Seed Development Expression levels are relative to a housekeeping gene and normalized to the lowest expression stage. Data is illustrative based on described trends.[4][6]

| Gene | Seed Stage | Relative Expression in N4P (High Producer) | Relative Expression in P13W (Low Producer) |

| BoCCD4-3 | S1-S2 | Low | Very Low |

| S3-S4 | Very High | Moderate | |

| S5 | Low | Very Low | |

| BoCCD1-1 | S1-S2 | Low | Very Low |

| S3-S4 | High | Low-Moderate | |

| S5 | Low | Very Low | |

| BoALDH | S1-S2 | Low | Low |

| S3-S4 | High | Moderate | |

| S5 | Moderate | Low | |

| BoNMT | S1-S2 | Low | Low |

| S3-S4 | High | Moderate | |

| S5 | Moderate | Low |

These data demonstrate a strong positive correlation between the transcript levels of the biosynthetic genes, particularly the initial cleavage enzymes (BoCCD4-3 and BoCCD1-1), and the accumulation of bixin during seed development.[4]

Experimental Protocols and Workflows

The elucidation of the bixin pathway has relied on a combination of molecular biology, analytical chemistry, and bioinformatics. Below are methodologies for key experiments.

Protocol 1: Quantification of Bixin and Norbixin by HPLC

This protocol is adapted from methods described for the analysis of annatto extracts.[8][9][10]

-

Sample Preparation (Extraction):

-

Grind 100 mg of freeze-dried seed aril tissue to a fine powder.

-

Extract pigments by vortexing with 1 mL of a solvent mixture (e.g., hexane/methanol 1:1 v/v or chloroform).[11] For norbixin, an alkaline extraction (e.g., 0.5% aqueous KOH) is used.[9]

-

Centrifuge at 10,000 x g for 10 minutes to pellet debris.

-

Collect the supernatant. Repeat the extraction on the pellet twice more and pool the supernatants.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Re-dissolve the dried pigment extract in a known volume of a suitable solvent for injection (e.g., chloroform for bixin, or the mobile phase for norbixin).

-

-

HPLC Conditions:

-

System: HPLC with a Photodiode Array (PDA) or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with acetonitrile and 0.4-2% aqueous acetic acid (e.g., 65:35 v/v).[8][9]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 450-460 nm for bixin and norbixin.[11]

-

Quantification: Calculate concentration based on a standard curve generated from purified bixin and norbixin standards.

-

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of biosynthetic genes.[4][5]

-

Total RNA Extraction:

-

Homogenize ~100 mg of frozen seed aril tissue in liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based protocol, including an on-column DNase I digestion step to remove genomic DNA.

-

Verify RNA quality and integrity using a spectrophotometer (A260/280 ratio) and agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers according to the manufacturer's instructions.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix: 1x SYBR Green Master Mix, 500 nM of each forward and reverse gene-specific primer, and diluted cDNA template.

-

Primer Design: Design primers for target genes (BoCCD4-3, BoALDH, etc.) and a reference/housekeeping gene (e.g., Actin) to span an intron-exon junction where possible to avoid amplification of any contaminating gDNA.

-

Thermal Cycling Conditions (Typical):

-

Initial Denaturation: 95°C for 5 minutes.

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Conclusion

The biosynthesis of bixin and norbixin in Bixa orellana is a well-defined, three-step enzymatic pathway that converts the ubiquitous carotenoid lycopene into high-value natural pigments. The key genes, BoCCD, BoALDH, and BoNMT, have been identified, and their expression is shown to be tightly correlated with pigment accumulation during seed development. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this pathway, explore regulatory mechanisms, and apply this knowledge toward the metabolic engineering of annatto or heterologous host systems for enhanced apocarotenoid production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the food and cosmetic plant pigment bixin (annatto) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and functional characterization of two dioxygenases putatively involved in bixin biosynthesis in annatto (Bixa orellana L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gene expression profile during seed development of Bixa orellana accessions varying in bixin pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bixin biosynthesis in annatto (Bixa orellana L.) leaves cultured in vitro: influence of irradiance, spectral light quality and the methyltransferase inhibitor 5-azacytidine [locus.ufv.br]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. fimek.edu.rs [fimek.edu.rs]

- 11. mdpi.com [mdpi.com]

Unveiling the Antioxidant Arsenal of Annatto: A Technical Guide to its Core Mechanisms

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the potent antioxidant activity of annatto (Bixa orellana) extracts. This guide meticulously details the multifaceted mechanisms by which annatto and its key constituents, bixin and norbixin, combat oxidative stress, a key factor in numerous chronic diseases.

Annatto extracts, derived from the seeds of the achiote tree, have long been utilized as a natural colorant. However, a growing body of scientific evidence, detailed in this new whitepaper, illuminates their significant therapeutic potential, primarily attributed to a rich composition of carotenoids, tocotrienols, flavonoids, and phenolic compounds.[1][2]

Core Antioxidant Mechanisms: A Multi-pronged Approach

The antioxidant prowess of annatto extracts stems from a combination of complementary mechanisms, including direct free radical scavenging, reduction of oxidizing agents, and modulation of endogenous antioxidant defense systems.

Direct Free Radical Scavenging and Reducing Power

Annatto extracts exhibit robust free radical scavenging activity, effectively neutralizing harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This capacity is largely attributed to the hydrogen-donating ability of its phenolic and carotenoid constituents.[4] In vitro studies have consistently demonstrated the ability of annatto extracts to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4][5]

Furthermore, annatto extracts possess significant reducing power, capable of donating electrons to neutralize free radicals and convert them into more stable molecules.[4][5] This is evidenced by their ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4]

Inhibition of Lipid Peroxidation

A critical aspect of annatto's antioxidant activity is its ability to inhibit lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cellular damage. Annatto extracts have been shown to significantly reduce the formation of malondialdehyde (MDA), a key indicator of lipid peroxidation.[6] This protective effect is crucial in maintaining the integrity of cellular membranes. Both annatto and its primary carotenoid, bixin, have demonstrated the ability to inhibit the oxidation of cholesterol and polyunsaturated fatty acids.[7]

Modulation of Endogenous Antioxidant Enzymes

Annatto extracts and their components can enhance the body's own antioxidant defense system by modulating the activity and expression of key antioxidant enzymes. In studies on diabetic rats, treatment with annatto extract led to an increase in the activity of superoxide dismutase (SOD).[8] Furthermore, annatto and β-carotene supplementation in diabetic rats increased the mRNA levels of both SOD and catalase (CAT).[9] This upregulation of endogenous antioxidant enzymes provides a more sustained defense against oxidative stress.

Activation of the Nrf2 Signaling Pathway

A pivotal mechanism underlying the antioxidant and cytoprotective effects of annatto, particularly its constituent bixin, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Bixin has been identified as an activator of the Nrf2 pathway, which helps to fortify cells against carcinogenic threats and damage from ultraviolet radiation.[10]

Quantitative Antioxidant Capacity

The antioxidant activities of annatto extracts have been quantified using various assays. The following tables summarize key findings from in vitro studies.

Table 1: Free Radical Scavenging Activity and Reducing Power of Annatto Seed Extract

| Concentration (µg/ml) | DPPH Radical Scavenging Activity (%) | Iron (III) Reducing Power (Absorbance at 700 nm) |

| 0.25 - 2.5 | 5.5 - 48.9 | - |

| 5.0 - 37.5 | - | 0.553 - 0.863 |

Data sourced from Abayomi et al., 2014.[4]

Table 2: Phytochemical Content of Annatto Seed Powder

| Phytochemical | Content |

| Bixin | 2.17 g/100g |

| Norbixin | 0.08 g/100g |

| Total Phenolic Content (TPC) | 1.84 g GAE/100g |

| Total Flavonoid Content (TFC) | 0.56 g QE/100g |

GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent. Data sourced from Raddatz-Mota et al., 2017.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

-

Various concentrations of the annatto extract are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Based on the methodology described by Abayomi et al., 2014.[4]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

-

A specific volume of the annatto extract is mixed with the FRAP reagent.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

-

The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm).

-

A standard curve is prepared using a known antioxidant (e.g., ascorbic acid or Trolox), and the results for the annatto extract are expressed as equivalents of the standard.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

A lipid-rich sample (e.g., tissue homogenate or a lipid emulsion) is incubated with an oxidizing agent in the presence and absence of the annatto extract.

-

After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added to the reaction mixture.

-

The mixture is heated (e.g., in a boiling water bath) for a specific duration to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

After cooling, the absorbance of the pink-colored supernatant is measured at a specific wavelength (e.g., 532 nm).

-

The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor.

Based on the methodology described by Raddatz-Mota et al., 2017.

Conclusion

The comprehensive evidence presented in this technical guide underscores the significant and multifaceted antioxidant activity of annatto extracts. The ability of its key constituents to directly scavenge free radicals, inhibit lipid peroxidation, and modulate endogenous antioxidant defense systems, particularly through the Nrf2 pathway, positions annatto as a promising candidate for further research and development in the pharmaceutical and nutraceutical industries. The detailed data and protocols provided herein serve as a valuable resource for scientists dedicated to exploring the full therapeutic potential of this natural antioxidant powerhouse.

References

- 1. What Is Annatto? Uses, Benefits, and Side Effects [healthline.com]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. In vitro scavenging capacity of annatto seed extracts against reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative bioactivity assessment of bixin pigment and associated phytochemicals extracted from annatto seeds using conventional and green solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Cholesterol and Polyunsaturated Fatty Acids Oxidation through the Use of Annatto and Bixin in High-Pressure Processed Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Annato extract and β-carotene modulate the production of reactive oxygen species/nitric oxide in neutrophils from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciencealert.com [sciencealert.com]

- 11. Targeting NRF2 for Improved Skin Barrier Function and Photoprotection: Focus on the Achiote-Derived Apocarotenoid Bixin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phytochemical Profile of Bixa orellana Seeds and Leaves

Abstract: Bixa orellana L., commonly known as annatto, is a plant rich in a diverse array of bioactive compounds. The seeds are a significant commercial source of natural colorants, primarily the carotenoids bixin and norbixin, while both seeds and leaves have been utilized in traditional medicine for various therapeutic purposes. This technical guide provides a comprehensive overview of the phytochemical profile of B. orellana seeds and leaves, intended for researchers, scientists, and professionals in the field of drug development. It consolidates quantitative data on key phytochemicals, details the experimental protocols for their extraction and analysis, and visualizes relevant biological pathways and experimental workflows.

Phytochemical Profile of Bixa orellana Seeds

The seeds of Bixa orellana are most renowned for their high concentration of carotenoid pigments, which account for their intense orange-red color. Beyond these pigments, the seeds contain a variety of other important bioactive molecules.

Major Phytochemical Classes in Seeds

-

Carotenoids: The most abundant class, with cis-bixin being the principal component, constituting over 80% of the total pigment in some seeds.[1] Other related carotenoids include norbixin (a demethylated derivative of bixin), β-carotene, cryptoxanthin, lutein, and zeaxanthin.[2][3] These compounds are apocarotenoids, derived from the oxidative cleavage of larger carotenoid molecules.[1]

-

Tocotrienols: The lipid fraction of the seeds is a rich source of tocotrienols, a class of vitamin E compounds known for their potent antioxidant properties.[4][5] The primary isoform found is δ-tocotrienol.[5]

-

Terpenoids: Geranylgeraniol is a major oily constituent of annatto seeds, estimated to be around 1% of the dry seed weight.[1][2][5] Other terpenoids identified include farnesylacetone and ishwarane.[1][3]

-

Other Compounds: The seeds also contain fatty acids (oleic, linoleic), amino acids (tryptophan, phenylalanine), saponins, tannins, and sterols like stigmasterol.[1][2][6]

Quantitative Data of Phytochemicals in B. orellana Seeds

The concentration of phytochemicals can vary significantly based on the geographical origin, cultivar, and the extraction method employed.[7]

| Phytochemical Class | Compound | Concentration / Yield | Source(s) |

| Carotenoids | Bixin | Can be >2.5% of seed weight for export-grade seeds.[2] Yields up to 21.13% from crude extract have been reported.[7] | [2][7] |

| Norbixin | Often produced by saponification of bixin for commercial use.[2] | [2] | |

| Terpenoids | Geranylgeraniol | ~1% of dry seed weight.[1][2][5] | [1][2][5] |

| General Extract | Ethanolic Extract Yield | 31.4% (Soxhlet extraction).[8] | [8] |

| Acetone Extract Yield | 30% (Maceration).[8] | [8] | |

| Aqueous Extract Yield | 19% (Maceration).[8] | [8] |

Phytochemical Profile of Bixa orellana Leaves

The leaves of B. orellana possess a distinct phytochemical profile, rich in flavonoids and other phenolic compounds, which contribute to their traditional use in treating ailments like inflammation and gastric discomfort.[1]

Major Phytochemical Classes in Leaves

-

Flavonoids: This is a predominant class in the leaves, with luteolin and apigenin being the main compounds identified.[9] Other flavonoids like quercetin and rutin have also been reported.[6] These compounds are largely responsible for the anti-inflammatory and antioxidant properties of leaf extracts.[6]

-

Tannins: The leaves contain a moderate to abundant amount of tannins.[9]

-

Terpenoids and Sterols: Dichloromethane extracts have revealed the presence of ishwarane, phytol, polyprenol, stigmasterol, and sitosterol.[10] Essential oils from the leaves are rich in sesquiterpene hydrocarbons, including germacrene D and bicyclogermacrene.[11]

-

Other Compounds: Qualitative analyses show the presence of saponins, alkaloids, and triterpenes.[1][9][12]

Quantitative Data of Phytochemicals in B. orellana Leaves

Quantitative data for leaf components is less standardized than for seeds. Yields are highly dependent on the solvent used for extraction.

| Phytochemical Class | Extraction Solvent | Percentage Yield (% w/w) | Source(s) |

| General Extract | Methanol | 10.2% | [12] |

| Ethanol | 9.5% | [12] | |

| Aqueous | 8.5% (Hot water infusion) | [13][14] | |

| Ethyl Acetate | 2.0% | [12] | |

| Chloroform | 1.0% | [12] |

Experimental Protocols

The extraction and analysis of phytochemicals from B. orellana require specific and validated methodologies. Below are detailed protocols for key experimental procedures.

General Experimental Workflow

The typical workflow for phytochemical analysis involves sample preparation, extraction of bioactive compounds, separation and identification, and finally, quantification.

Caption: General workflow for phytochemical analysis of Bixa orellana.

Soxhlet Extraction (Hot Extraction)

This method is used for efficient extraction of compounds using a continuous flow of a heated solvent.

-

Preparation: Weigh approximately 30 g of dried, powdered plant material (seeds or leaves) and place it into a cellulose thimble.[7]

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., 250-400 mL of ethanol, acetone, or hexane) and a condenser.[7][15][16]

-

Extraction: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.[7]

-

Cycle: Once the solvent level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the flask. This process is repeated for a set duration (e.g., 12-72 hours).[7][16]

-

Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude extract.[7][15]

High-Performance Liquid Chromatography (HPLC) for Bixin and Norbixin

HPLC coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD) is the standard method for quantifying bixin and norbixin.

-

Sample Preparation: Accurately weigh 0.1-5 g of the sample (crude extract or food matrix) into a centrifuge tube. Add 20 mL of ethanol, vortex for 2-3 minutes, and sonicate for 20 minutes at room temperature. Centrifuge the mixture (e.g., 5 minutes at 6000 rpm) and collect the supernatant.

-

Chromatographic Conditions:

-

Apparatus: HPLC system with a PDA or DAD detector (e.g., Agilent 1200 series).[17]

-

Column: C18 reverse-phase column (e.g., Agilent XDB C18, 5 μm, 4.6 mm × 150 mm).[17]

-

Mobile Phase: Isocratic elution with a mixture of 2% aqueous acetic acid and methanol (15:85, v/v) or a similar composition.[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Column Temperature: 35°C.[17]

-

Injection Volume: 10 µL.[17]

-

Detection Wavelength: Monitor at approximately 450-495 nm. Bixin and norbixin show absorption maxima around 458 nm and 486 nm.[17][18]

-

-

Quantification: Prepare a calibration curve using certified standards of bixin and norbixin at various concentrations (e.g., 0.2–25 mg/L).[17] Calculate the concentration in the sample by comparing its peak area to the standard curve. The retention times are approximately 6.0 min for norbixin and 10.6 min for bixin under these conditions.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoids and Volatiles

GC-MS is used to identify and quantify volatile and semi-volatile compounds like terpenoids and fatty acids.

-

Sample Preparation: The crude extract (often from a non-polar solvent like hexane or petroleum ether) is used.[16] For analysis of lipids like geranylgeraniol, the extract can be directly injected.[19]

-

GC-MS Conditions:

-

Apparatus: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-2010 Plus with GCMS-QP5050A).[19][20]

-

Column: Non-polar capillary column (e.g., DB 5–MS, 30 m × 0.25 mm ID × 0.25 μm film thickness).[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[16][19]

-

Injector Temperature: 250°C.[19]

-

Oven Temperature Program: Start at 60-70°C (hold for 3-4 min), then ramp up by 8-9°C per minute to a final temperature of 300°C.[16][19]

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[19]

-

-

Compound Identification: Components are identified by comparing their mass spectra with reference spectra in a database, such as the NIST library.[16]

Biological Activity and Signaling Pathways

Phytochemicals from B. orellana exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. These activities are mediated through the modulation of specific cellular signaling pathways.

Antioxidant Pathway of Tocotrienols

Tocotrienols are potent antioxidants that protect cells from oxidative damage. Their mechanism involves not only direct free radical scavenging but also the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense system.[21]

Caption: Antioxidant signaling pathway modulated by tocotrienols.

Tocotrienols can induce key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) through the activation of the NRF2 transcription factor.[21][22] This provides robust protection against oxidative stress-induced damage to lipids, proteins, and DNA.[21]

Anti-inflammatory Pathway of Leaf Flavonoids

Aqueous extracts of B. orellana leaves have demonstrated significant anti-inflammatory effects, in part by inhibiting pathways induced by inflammatory mediators like bradykinin.[13][14] This involves the suppression of nitric oxide (NO) production, a key molecule in the inflammatory cascade.[13][14]

Caption: Anti-inflammatory mechanism of B. orellana leaf extract.

Studies have shown that leaf extracts can suppress bradykinin-induced inflammation by inhibiting the Phospholipase C (PLC) - Nitric Oxide (NO) - cyclic Guanosine Monophosphate (cGMP) signaling pathway and Protein Kinase C (PKC) activity.[23] This leads to a reduction in endothelial hyperpermeability and other inflammatory responses.[23]

Conclusion

Bixa orellana seeds and leaves are valuable natural sources of a wide range of phytochemicals with significant potential for applications in the pharmaceutical, nutraceutical, and cosmetic industries. The seeds are an unparalleled source of the carotenoid bixin and antioxidant tocotrienols, while the leaves offer a rich profile of anti-inflammatory flavonoids and terpenoids. The standardized protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this versatile plant. Further investigation into the specific mechanisms of action of its isolated compounds will continue to unveil new opportunities for drug discovery and development.

References

- 1. Review on phytochemical composition and pharmacological activities of Bixa orellana L. - J Pharm Biol Sci [jpbs.in]

- 2. Traditional Uses, Chemical Constituents, and Biological Activities of Bixa orellana L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fimek.edu.rs [fimek.edu.rs]

- 6. interscience.org.uk [interscience.org.uk]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. researchgate.net [researchgate.net]

- 9. A review of Bixa orellana L. (Annatto) leaves as medicinal resource: Use in the population as complementary medicine, phytotherapeutic action and quality parameters [nrfhh.com]

- 10. scribd.com [scribd.com]

- 11. Study of Essential Oil Isolated from Achiote (Bixa orellana) Leaves: Chemical Composition, Enantiomeric Distribution and Antimicrobial, Antioxidant and Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. Bixa orellana leaves extract inhibits bradykinin-induced inflammation through suppression of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring antioxidative, cytotoxic and neuropharmacological insights into Bixa orellana leaves: Experimental and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hdb.ugent.be [hdb.ugent.be]

- 19. scielo.br [scielo.br]

- 20. scielo.br [scielo.br]

- 21. mdpi.com [mdpi.com]

- 22. Tocotrienols, the Vitamin E of the 21st Century: It’s Potential Against Cancer and Other Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. phcog.com [phcog.com]

Stability of Annatto Pigment Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Annatto, a natural colorant derived from the seeds of the Bixa orellana tree, is widely utilized in the food, pharmaceutical, and cosmetic industries. The primary pigments, bixin (oil-soluble) and norbixin (water-soluble), are carotenoids known for their vibrant yellow-to-red hues. However, the stability of these pigments is significantly influenced by various processing and storage parameters, with pH being a critical factor. This technical guide provides an in-depth analysis of the stability of annatto pigments under different pH conditions, offering quantitative data, detailed experimental protocols, and visualizations of degradation pathways to aid researchers and professionals in optimizing their use.

Core Principles of Annatto Pigment Stability

The stability of annatto pigments is intrinsically linked to their chemical structures. Bixin, a methyl ester of a dicarboxylic acid, is susceptible to hydrolysis under alkaline conditions, yielding the more water-soluble norbixin. Both pigments, being carotenoids with a conjugated double bond system, are prone to oxidation and isomerization, which can be accelerated by changes in pH.

Key Observations:

-

Norbixin: Generally, norbixin exhibits greater stability in alkaline to neutral conditions.[1] Acidic environments tend to increase its degradation rate.

-

Bixin: Bixin is more stable in acidic to neutral conditions. In alkaline solutions, it readily hydrolyzes to form norbixin.

Quantitative Analysis of Annatto Pigment Stability

The stability of annatto pigments can be quantified by measuring the retention of color or the concentration of the pigment over time at different pH values. The following tables summarize the degradation rates of bixin and norbixin under various pH conditions, compiled from multiple studies.

Table 1: Stability of Bixin at Various pH Conditions

| pH | Temperature (°C) | Incubation Time | Pigment Retention (%) | Degradation Rate (% per hour) | Reference |

| 3.0 | 25 | 3 hours | Data not available | Increased degradation observed | [2] |

| 4.0 | 25 | 3 hours | Stable | Minimal degradation | [2] |

| 5.0 | 25 | 3 hours | Data not available | Increased degradation observed | [2] |

| >7.0 | Ambient | Not specified | Undergoes hydrolysis to norbixin | Not applicable |

Table 2: Stability of Norbixin at Various pH Conditions

| pH | Temperature (°C) | Incubation Time | Pigment Retention (%) | Degradation Rate (% per hour) | Reference |

| 3.0 | 27±2 | 3 hours | 51.07 | 16.31 (Polychromatic light) | [1] |

| 3.0 | 50 | 3 hours | 76.75 | 7.75 | [1] |

| 4.0 | 27±2 | 3 hours | 78.7 | 7.1 (Polychromatic light) | [1] |

| 4.0 | 50 | 3 hours | 77.59 | 7.47 | [1] |

| 5.0 | 27±2 | 3 hours | 72.31 | 9.23 (Polychromatic light) | [1] |

| 5.0 | 50 | 3 hours | 76.63 | 7.79 | [1] |

| 7.0 | 27±2 | 3 hours | Not specified | Not specified | [1] |

Experimental Protocols for pH Stability Testing

To evaluate the stability of annatto pigments under different pH conditions, a systematic experimental approach is required. Below are detailed methodologies for both spectrophotometric and High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 1: Spectrophotometric Analysis of Annatto Pigment Stability

This method provides a relatively rapid assessment of color stability by measuring changes in absorbance at the maximum wavelength of the pigment.

Materials and Equipment:

-

Annatto extract (bixin or norbixin)

-

Buffer solutions of various pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH)

-

Spectrophotometer (UV-Vis)

-

Volumetric flasks and pipettes

-

Incubator or water bath with temperature control

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the annatto pigment in a suitable solvent. For norbixin, an aqueous alkaline solution (e.g., 0.1 M KOH) can be used. For bixin, a solvent like chloroform or acetone is appropriate.

-

Preparation of Test Solutions:

-

Pipette a known volume of the stock solution into a series of volumetric flasks.

-

Add the respective buffer solution to each flask to achieve the target pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).

-

Dilute to the final volume with the buffer solution. The final pigment concentration should result in an initial absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).

-

-

Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance of each test solution at the maximum absorption wavelength (λmax) for the specific pigment (approx. 482 nm for norbixin and 503 nm for bixin). This serves as the initial reading.

-

Incubation:

-

Store the test solutions under controlled conditions. This typically involves incubation at a specific temperature (e.g., 25°C, 37°C, or 50°C) for a defined period (e.g., 1, 2, 3, 6, 12, 24 hours).

-

Specify whether the incubation is carried out in the presence or absence of light. For photostability testing, a controlled light source should be used.

-

-

Absorbance Measurements at Time Intervals: At regular time intervals, withdraw an aliquot from each test solution and measure its absorbance at the λmax.

-

Data Analysis:

-

Calculate the percentage of pigment retention at each time point using the following formula: Pigment Retention (%) = (Absorbance at time t / Initial Absorbance at time 0) * 100

-

The degradation rate can be determined by plotting the natural logarithm of the pigment concentration (or absorbance) versus time.

-

Protocol 2: HPLC Analysis of Annatto Pigment Stability

HPLC provides a more detailed analysis, allowing for the separation and quantification of the parent pigment and its degradation products.

Materials and Equipment:

-

Annatto extract (bixin or norbixin)

-

Buffer solutions of various pH values

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, methanol, water, acetic acid)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation and Incubation: Prepare and incubate the test solutions at different pH values as described in Protocol 1.

-